molecular formula C7H11NS B13623877 n-Methyl-1-(4-methylthiophen-3-yl)methanamine

n-Methyl-1-(4-methylthiophen-3-yl)methanamine

Cat. No.: B13623877
M. Wt: 141.24 g/mol
InChI Key: HBZVYDBUNXOBNY-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-methylthiophen-3-yl)methanamine (CAS 1501197-48-3) is a high-purity chemical compound with the molecular formula C7H11NS and a molecular weight of 141.23 g/mol . This compound features a methanamine group attached to a methyl-substituted thiophene ring, a structure of significant interest in medicinal chemistry and pharmaceutical research. The thiophene scaffold is a common motif in the development of novel therapeutic agents and organic materials. Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules. Its structure suggests potential applications in the exploration of structure-activity relationships (SAR), particularly in the design of compounds that interact with neurological targets, given that structurally similar molecules have been investigated for their activity as monoamine releasing agents and enzyme inhibitors . The mechanism of action for any research outcomes would be highly dependent on the final synthesized molecule and the biological system under investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-methyl-1-(4-methylthiophen-3-yl)methanamine

InChI

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)3-8-2/h4-5,8H,3H2,1-2H3

InChI Key

HBZVYDBUNXOBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1CNC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of n-Methyl-1-(4-methylthiophen-3-yl)methanamine typically involves the formation of the amine side chain attached to the thiophene ring, followed by methylation of the amine nitrogen. The general synthetic strategy includes:

  • Starting from 4-methylthiophene-3-carboxaldehyde or related precursors.
  • Formation of an intermediate imine or amine via reductive amination or nucleophilic substitution.
  • N-methylation of the amine to yield the final tertiary amine.

A representative method involves the reaction of the corresponding amine with methylating agents under controlled conditions, often in the presence of a base and a catalyst.

Specific Experimental Procedure

A detailed procedure adapted from recent research and patent literature is summarized below:

Step Reagents & Conditions Outcome/Yield
Formation of intermediate amine React 4-methylthiophene-3-carboxaldehyde with methylamine or primary amine under argon atmosphere in dry methanol Intermediate imine or amine formed
N-Methylation Use caesium carbonate as base, catalytic amount (~0.2 mol%) of a suitable catalyst (e.g., Cat. 1, a metal complex), in dry methanol at 100 °C for 16 hours under argon Conversion to N-methylated amine with high yield (typically >80%)
Work-up Evaporation of solvent, extraction, purification by distillation or chromatography Pure this compound obtained

This method aligns with protocols for N-methylation of tertiary amines via tandem synthesis reported in the literature, where the reaction is monitored by NMR spectroscopy to confirm product formation and purity.

Catalysts and Bases

  • Catalyst: Metal complexes (e.g., palladium or iridium-based catalysts) at low loading (~0.2 mol%) have been shown to facilitate efficient N-methylation.
  • Base: Caesium carbonate (Cs2CO3) is commonly used to deprotonate the amine and promote methylation.

Reaction Atmosphere and Solvent

  • Atmosphere: Argon or inert atmosphere to prevent oxidation or side reactions.
  • Solvent: Dry methanol is preferred for its ability to dissolve reactants and facilitate reaction kinetics.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 4-Methylthiophene-3-carboxaldehyde or amine precursor Commercially available or synthesized
Methylating Agent Formaldehyde derivatives or methyl iodide (implied) Methyl source often in situ generated
Catalyst Metal complex catalyst (e.g., Cat. 1) Low loading (~0.2 mol%)
Base Caesium carbonate (Cs2CO3) 20 mol% loading
Solvent Dry methanol Ensures anhydrous conditions
Temperature 100 °C Oil bath heating for 16 hours
Atmosphere Argon Prevents oxidation
Yield Typically >80% Confirmed by NMR and chromatographic purity

Research Findings and Mechanistic Insights

  • The reaction proceeds via an initial formation of an imine intermediate between the aldehyde and the amine, which is subsequently reduced or methylated to form the tertiary amine.
  • Time-dependent NMR studies reveal that the reaction reaches completion after approximately 16 hours at 100 °C under argon.
  • The use of caesium carbonate as a base is critical for deprotonating the amine and facilitating nucleophilic attack on the methylating agent.
  • The catalyst plays a key role in activating the methylating agent and stabilizing reaction intermediates.
  • Purification typically involves solvent evaporation followed by extraction and distillation to isolate the pure compound.

Alternative Methods and Related Processes

While direct literature on this compound is limited, related compounds such as N-methyl-1-naphthalenemethanamine have been prepared via formamide intermediates and acid hydrolysis followed by basification and distillation. However, these methods are more complex and less direct than the tandem synthesis approach described above.

Chemical Reactions Analysis

Acylation and Sulfonation of the Amine Group

The secondary amine undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides. For example:

    Amine+CH3COClN-Acetyl derivative+HCl\text{Amine} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl derivative} + \text{HCl}

    Conditions: Base (e.g., pyridine) to neutralize HCl, room temperature .

  • Sulfonation : Reacts with sulfonyl chlorides to produce sulfonamides, enhancing water solubility .

Reaction TypeReagents/ConditionsProduct
AcylationAcetyl chloride, pyridine, RTN-Acetyl derivative
SulfonationTosyl chloride, NaOH, DCMSulfonamide

Electrophilic Substitution on the Thiophene Ring

The 4-methylthiophene ring undergoes electrophilic substitution, with the methyl group directing reactivity:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C preferentially substitutes at the 2- or 5-position due to the methyl group’s meta-directing effect.

  • Halogenation : Bromine in acetic acid introduces halogens at the 2-position .

Example :

Thiophene+Br2AcOH2-Bromo-4-methylthiophene derivative\text{Thiophene} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-Bromo-4-methylthiophene derivative}

ReactionReagents/ConditionsPositional SelectivityYield
NitrationHNO₃, H₂SO₄, 0–5°C2- or 5-position~60%
BrominationBr₂, AcOH, RT2-position~75%

Oxidation Reactions

  • Amine Oxidation : Under strong oxidants (e.g., H₂O₂/Fe³⁺), the amine forms an N-oxide .

  • Thiophene Ring Oxidation : Rare under mild conditions but can degrade under harsh oxidants (e.g., KMnO₄).

Schiff Base Formation

Reacts with aldehydes/ketones to form imines, useful in medicinal chemistry:

Amine+RCHOSchiff base+H2O\text{Amine} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Conditions: Anhydrous ethanol, catalytic acid .

Salt Formation

The amine forms stable salts with acids (e.g., HCl), improving crystallinity for pharmaceutical use :

Amine+HClHydrochloride salt\text{Amine} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Radical Reactions

The methyl group on the thiophene can participate in radical halogenation (e.g., with NBS/light), though this is less common.

Key Mechanistic Insights

  • Amine Reactivity : The secondary amine’s nucleophilicity is moderated by steric hindrance from the methyl group, favoring reactions with small electrophiles .

  • Thiophene Directing Effects : The 4-methyl group enhances electron density at the 2- and 5-positions, guiding electrophiles .

Scientific Research Applications

n-Methyl-1-(4-methylthiophen-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methylthiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and resulting in various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their molecular formulas, substituents, and notable properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
n-Methyl-1-(4-methylthiophen-3-yl)methanamine C₈H₁₁NS 153.25 4-methylthiophen-3-yl, N-methylamine Potential bioactive scaffold; synthesis intermediate
1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine C₁₁H₁₁ClN₂S 238.73 3-chlorophenyl, thiazole, N-methylamine Used in ligand design for protein targets; high thermal stability
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine C₈H₈N₂S₂ 204.29 Thiophen-2-yl, thiazole, primary amine Exhibits fluorescence; potential sensor material
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine C₉H₁₁N₃S 193.27 2-thienyl, pyrazole, N-methylamine Intermediate in kinase inhibitor synthesis
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine C₁₅H₁₇ClN₂O₂S 324.82 Polysubstituted phenyl, thiophene, N-methylamine Antimicrobial activity reported

Q & A

Q. What are the recommended synthetic methodologies for n-Methyl-1-(4-methylthiophen-3-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving alkylation or reductive amination. For example, analogous compounds like N-methyl-1-(2-methylthiazol-4-yl)methanamine were synthesized by reacting carboxylic acid derivatives with methylamine precursors in the presence of coupling agents (e.g., EDCI or DCC) under inert conditions, achieving yields up to 76% . Structural analogs in the evidence highlight the importance of optimizing reaction time, solvent (e.g., DMF or THF), and temperature (typically 50–80°C) to minimize side products .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Mass Spectrometry (MS) : Use ESI-MS or HR-ESI-MS to confirm molecular weight (e.g., m/z 204.07 for analogs) and isotopic patterns .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For example, SHELX’s robustness in handling twinned data or high-resolution structures is well-documented .
  • IR Spectroscopy : Identify functional groups (e.g., amine stretches at ~3443 cm⁻¹ or thiophene vibrations at ~1509 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and OV/AG/P99 cartridges if volatile byproducts are suspected .
  • Waste Management : Segregate waste to prevent environmental contamination, especially given the lack of data on decomposition products .
  • Stability : Store at –20°C in airtight containers to prevent degradation, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of n-Methyl-1-(4-methylthiophen-3-yl)methanamine?

  • Methodological Answer :
  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays. Structural analogs like N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine have shown bioactivity in neurological targets, suggesting similar frameworks may apply .
  • Structure-Activity Relationship (SAR) : Modify the thiophene or methylamine moieties and assess changes in potency. Computational docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .

Q. What computational strategies are effective in predicting the reactivity or metabolic pathways of this compound?

  • Methodological Answer :
  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Template_relevance Reaxys) to propose feasible synthetic routes or predict metabolic sites .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic regions, especially for thiophene-containing systems .
  • ADME Prediction : Tools like SwissADME can estimate logP (e.g., ~2.58 for analogs) or cytochrome P450 interactions .

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate with positive controls. For example, inconsistencies in ligand binding assays may arise from solvent polarity effects .
  • Orthogonal Assays : Confirm activity using both cell-free (e.g., SPR) and cell-based (e.g., calcium flux) methods .

Q. What crystallographic challenges arise when analyzing n-Methyl-1-(4-methylthiophen-3-yl)methanamine derivatives?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .
  • Disorder Modeling : For flexible methyl or thiophene groups, apply PART/SUMP restraints to improve electron density maps .

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